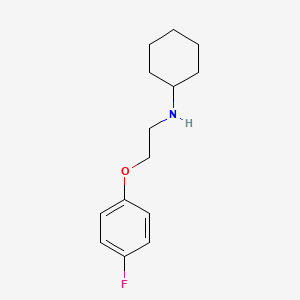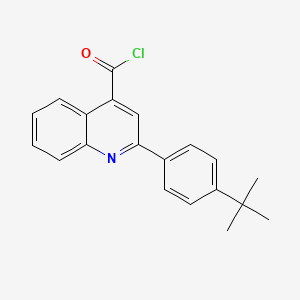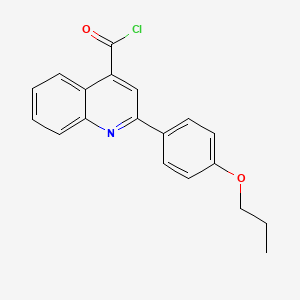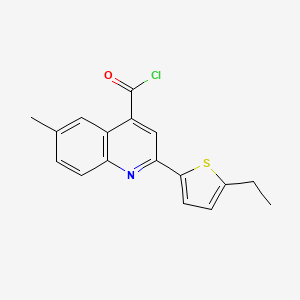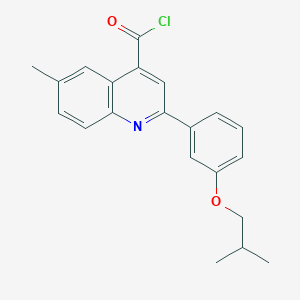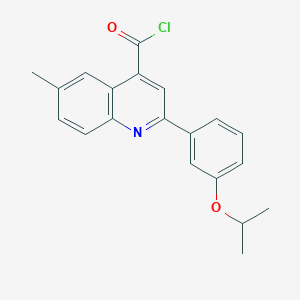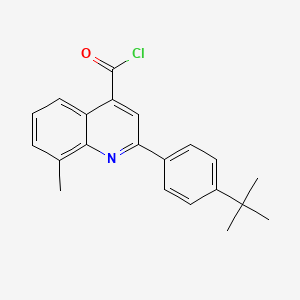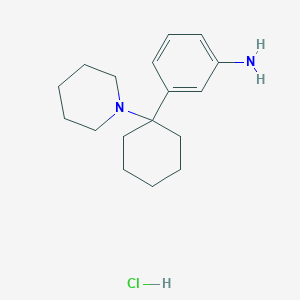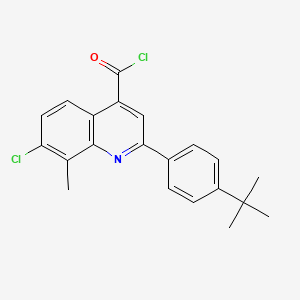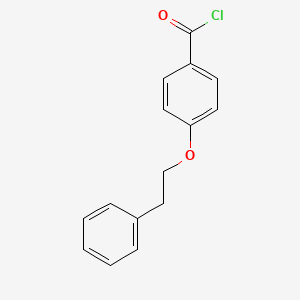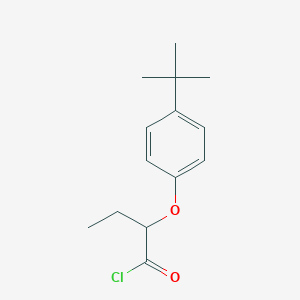
2-(4-Tert-butylphenoxy)butanoyl chloride
Übersicht
Beschreibung
2-(4-Tert-butylphenoxy)butanoyl chloride is a chemical compound with the molecular formula C14H19ClO2 and a molecular weight of 254.76 . It is a specialty product often used in proteomics research .
Molecular Structure Analysis
The InChI code for 2-(4-Tert-butylphenoxy)butanoyl chloride is 1S/C14H19ClO2/c1-5-12(13(15)16)17-11-8-6-10(7-9-11)14(2,3)4/h6-9,12H,5H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
2-(4-Tert-butylphenoxy)butanoyl chloride has a molecular weight of 254.76 . It is recommended to be stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis of α-Hydroxy Acids
2-(4-Tert-butylphenoxy)butanoyl chloride has been utilized in chiral auxiliaries. For instance, Basavaiah and Krishna (1995) employed derivatives of this compound for the enantioselective synthesis of α-hydroxy acids, achieving high optical purities (Basavaiah & Krishna, 1995).
Synthesis of Acaricide Propargite
Ma Cheng-xiang (2010) synthesized 2-(4-tert-butyl-phenoxy) cyclohexanol, a derivative of 2-(4-Tert-butylphenoxy)butanoyl chloride, as part of the process for producing the acaricide propargite. The study focused on optimizing the reaction yield and purity of the product (Ma Cheng-xiang, 2010).
Development of Cobalt(II) Ion-Selective Sensors
Bandi et al. (2011) used a compound related to 2-(4-Tert-butylphenoxy)butanoyl chloride in the fabrication of cobalt(II) ion-selective electrodes. These electrodes were effective in detecting cobalt(II) ions in various samples, including water and pharmaceuticals (Bandi et al., 2011).
Photophysicochemical Studies on Metallophthalocyanines
Oluwole and Nyokong (2017) investigated metallophthalocyanines doped onto silica nanoparticles. Their research involved derivatives of 2-(4-Tert-butylphenoxy)butanoyl chloride and explored changes in fluorescence and triplet quantum yields (Oluwole & Nyokong, 2017).
Reactions with Thionyl Chloride
Volod’kin et al. (2013) studied the reaction of a similar compound with thionyl chloride, leading to unexpected products instead of the anticipated acyl chloride. This research provides insight into the reactive behavior of related compounds under certain conditions (Volod’kin et al., 2013).
Hydrogenation in Supercritical Carbon Dioxide
Hiyoshi et al. (2007) explored the hydrogenation of tert-butylphenols, related to 2-(4-Tert-butylphenoxy)butanoyl chloride, over a charcoal-supported rhodium catalyst in supercritical carbon dioxide. Their research contributes to understanding the effects of different solvents on hydrogenation reactions (Hiyoshi et al., 2007).
Synthesis of Glycoconjugate Donors
Kinzy and Schmidt (1987) reported the use of tert-butyldimethylsilyl chloride, a compound related to 2-(4-Tert-butylphenoxy)butanoyl chloride, in the direct di-O-protection of D-glucal and D-galactal. This process is significant for the synthesis of glycoconjugate donors (Kinzy & Schmidt, 1987).
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-5-12(13(15)16)17-11-8-6-10(7-9-11)14(2,3)4/h6-9,12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPKCMXXWQNEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675490 | |
| Record name | 2-(4-tert-Butylphenoxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenoxy)butanoyl chloride | |
CAS RN |
679837-26-4 | |
| Record name | 2-(4-tert-Butylphenoxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



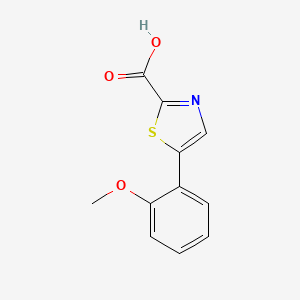
![4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B1393864.png)
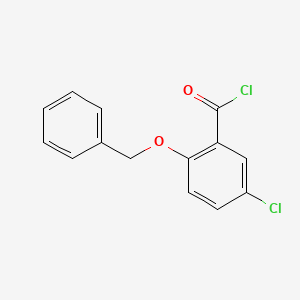
![Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1393866.png)
